

2-Hydroxy-5-methyl-3-nitrobenzaldehyde synthesis from 2-hydroxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

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Application Note: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of **2-hydroxy-5-methyl-3-nitrobenzaldehyde** from 2-hydroxy-3-methylbenzaldehyde. This synthesis is a key step in the preparation of various heterocyclic compounds and potential pharmaceutical intermediates.

Introduction

2-Hydroxy-5-methyl-3-nitrobenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of a nitro group to the benzaldehyde scaffold offers a versatile handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution. This protocol details a reliable method for the nitration of 2-hydroxy-3-methylbenzaldehyde, providing a clear and reproducible procedure for researchers in the field.

Materials and Methods

Materials

- 2-Hydroxy-3-methylbenzaldehyde (≥98%)

- Nitric acid (70%)
- Acetic acid (glacial)
- Deionized water
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Ethyl acetate (reagent grade)
- Hexane (reagent grade)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Experimental Protocol

The synthesis of **2-hydroxy-5-methyl-3-nitrobenzaldehyde** is achieved through the nitration of 2-hydroxy-3-methylbenzaldehyde using a mixture of nitric acid and acetic acid. The following protocol is based on established procedures.^[1]

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in glacial acetic acid (approximately 10 volumes).
- **Cooling:** Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

- **Addition of Nitrating Agent:** While maintaining the temperature at 0 °C, add a solution of 70% nitric acid (1.1 eq) dropwise to the stirred solution over a period of 30 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 25 °C) and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approximately 20 volumes). A yellow precipitate should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
- **Washing:** Combine the organic layers and wash with deionized water (2 x 20 volumes), followed by a saturated sodium bicarbonate solution (2 x 20 volumes) to neutralize any remaining acid, and finally with brine (1 x 20 volumes).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **2-hydroxy-5-methyl-3-nitrobenzaldehyde** as a yellow solid.

Results and Discussion

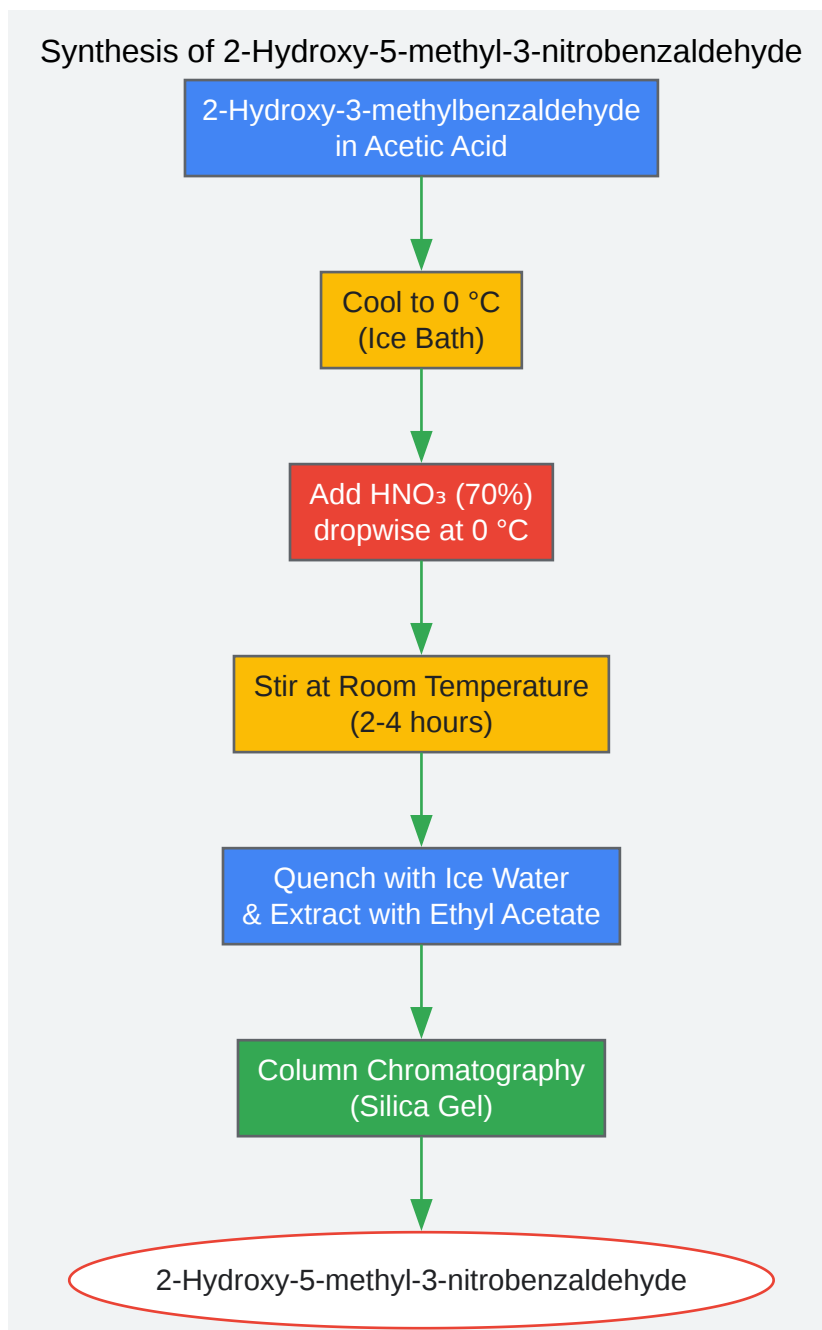
The nitration of 2-hydroxy-3-methylbenzaldehyde is expected to proceed with good yield and selectivity, affording the desired **2-hydroxy-5-methyl-3-nitrobenzaldehyde**. The physical and chemical properties of the starting material and the product are summarized in the table below.

Property	2-Hydroxy-3-methylbenzaldehyde	2-Hydroxy-5-methyl-3-nitrobenzaldehyde
Molecular Formula	C ₈ H ₈ O ₂	C ₈ H ₇ NO ₄
Molecular Weight	136.15 g/mol	181.15 g/mol [2]
Appearance	Colorless to pale yellow liquid	Yellow solid
Melting Point	Not applicable	108-110 °C
Yield	Not applicable	84%[1]

The identity and purity of the synthesized **2-hydroxy-5-methyl-3-nitrobenzaldehyde** can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-hydroxy-5-methyl-3-nitrobenzaldehyde**.



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Caption: Synthetic workflow for **2-hydroxy-5-methyl-3-nitrobenzaldehyde**.

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.

- Concentrated acids are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.
- Dispose of all chemical waste according to institutional guidelines.

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References

- 1. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C₈H₇NO₄ | CID 818109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDROXY-3-METHYL-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Hydroxy-5-methyl-3-nitrobenzaldehyde synthesis from 2-hydroxy-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183002#2-hydroxy-5-methyl-3-nitrobenzaldehyde-synthesis-from-2-hydroxy-3-methylbenzaldehyde]

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